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Compound of Interest

Compound Name: Cobalt(II) acetate

Cat. No.: B7801411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cobalt(II)
acetate, with a primary focus on its well-characterized tetrahydrate form. This document

summarizes key crystallographic data, details experimental protocols for synthesis and

analysis, and presents visualizations of its molecular structure.

Introduction
Cobalt(II) acetate, particularly as its tetrahydrate (Co(CH₃COO)₂·4H₂O), is a compound of

significant interest in various chemical and pharmaceutical applications. Its role as a catalyst

and a precursor in the synthesis of other cobalt-containing materials makes a thorough

understanding of its solid-state structure essential. This guide delves into the crystallographic

details of cobalt(II) acetate, providing researchers with the foundational knowledge required

for its application and further study.

Crystal Structure of Cobalt(II) Acetate Tetrahydrate
The crystal structure of cobalt(II) acetate tetrahydrate was first determined by van Niekerk and

Schoening in 1953 and has since been refined. The compound crystallizes in the monoclinic

system, belonging to the space group P2₁/c.[1] The crystal structure consists of discrete,

centrosymmetric complexes of trans-[Co(CH₃COO)₂(H₂O)₄].[1][2]
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The central cobalt(II) ion exhibits an octahedral coordination geometry. It is coordinated to the

oxygen atoms of two trans-oriented acetate ligands and four water molecules that form a

square plane.[1][2] These individual complexes are interconnected by an extensive three-

dimensional network of hydrogen bonds.[2]

Crystallographic Data
The unit cell parameters and other key crystallographic data for cobalt(II) acetate tetrahydrate

are summarized in the table below.

Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a 4.77 Å

b 11.85 Å

c 8.42 Å

β 94° 30'

Z 2

Data from van Niekerk & Schoening, 1953[1]

Molecular Geometry and Bond Distances
The octahedral coordination of the cobalt(II) ion is a key feature of the structure. While the

original study by van Niekerk and Schoening established the isostructural nature with nickel(II)

acetate tetrahydrate and provided detailed data for the nickel analogue, subsequent

refinements have provided more precise data for the cobalt compound. The Co-O bond

distances are typical for cobalt(II) complexes.

Detailed bond lengths and angles are often deposited in crystallographic databases. For the

most accurate and comprehensive data, researchers are encouraged to consult the Cambridge

Structural Database (CSD).
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Other Crystalline Forms of Cobalt(II) Acetate
While the tetrahydrate is the most commonly encountered form, other hydrated and anhydrous

forms of cobalt(II) acetate exist, often as coordination polymers. The structural details of these

forms are less commonly reported in readily available literature but are crucial for

understanding the material's behavior under different conditions.

Experimental Protocols
Synthesis of Cobalt(II) Acetate Tetrahydrate Single
Crystals
A general method for the preparation of cobalt(II) acetate tetrahydrate involves the reaction of

cobalt(II) carbonate or hydroxide with acetic acid.[2]

A representative synthesis procedure is as follows:

To a solution of acetic acid, slowly add cobalt(II) carbonate until effervescence ceases,

indicating the neutralization of the acid.

Gently heat the resulting solution to ensure the complete reaction and to obtain a saturated

solution.

Filter the hot solution to remove any unreacted starting material or impurities.

Allow the filtrate to cool slowly at room temperature.

Reddish-pink crystals of cobalt(II) acetate tetrahydrate will form upon cooling and

evaporation of the solvent.

The crystals can be collected by filtration and washed with a small amount of cold water,

then dried in air.

For the growth of single crystals suitable for X-ray diffraction, very slow evaporation of a

saturated aqueous solution is recommended.

Single-Crystal X-ray Diffraction Analysis
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The determination of the crystal structure of cobalt(II) acetate tetrahydrate is achieved through

single-crystal X-ray diffraction.

A typical experimental workflow includes:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer. Data is typically collected at

a controlled temperature (e.g., room temperature or cryo-temperatures) using a specific X-

ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as

the crystal is rotated.

Data Processing: The collected diffraction images are processed to determine the unit cell

parameters and to integrate the intensities of the reflections.

Structure Solution and Refinement: The processed data is used to solve the crystal structure,

typically using direct methods or Patterson methods. The initial structural model is then

refined against the experimental data to obtain the final atomic coordinates, bond lengths,

angles, and thermal parameters.

Visualizations
Coordination Environment of Cobalt(II)
The following diagram illustrates the octahedral coordination environment of the central

cobalt(II) ion in the tetrahydrate form.
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Caption: Octahedral coordination of the Co(II) ion.
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Experimental Workflow for Crystal Structure
Determination
The logical flow from synthesis to final structure analysis is depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

X-ray Diffraction Analysis

Reactants
(CoCO3 + CH3COOH)

Reaction & Dissolution

Hot Filtration

Slow Cooling &
Crystallization

Single Crystals of
Co(OAc)2·4H2O

Data Collection

Crystal Selection

Data Processing

Structure Solution

Structure Refinement

Final Crystal Structure

Click to download full resolution via product page

Caption: From Synthesis to Structure Solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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